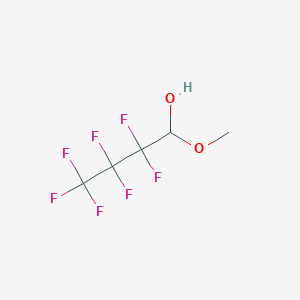

2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol

描述

2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol is a fluorinated organic compound characterized by its high fluorine content and a methoxy group attached to a butanol backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: . One common synthetic route is the reaction of 2,2,3,3,4,4,4-heptafluoro-1-butanol with methanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial fluorination of a suitable starting material, followed by purification and methoxylation steps. The production process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.

化学反应分析

Types of Reactions: 2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

Reduction: Reduction reactions typically produce alcohols or alkanes.

Substitution: Substitution reactions can result in the formation of ethers or esters.

科学研究应用

Materials Science

Fluorinated Polymers :

2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol is used in the synthesis of fluorinated polymers and copolymers. These materials exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. The amphiphilic nature of this compound allows it to serve as a surfactant in the formulation of polymeric materials.

| Property | Fluorinated Polymer | Non-Fluorinated Polymer |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Poor |

| Surface Tension Reduction | Effective | Less Effective |

Chemical Synthesis

Reagent in Organic Chemistry :

This compound acts as a reagent in various organic synthesis reactions. Its unique structure allows for selective reactions that can introduce fluorine into organic molecules, enhancing their biological activity or stability.

Example Case Study :

In a study published by Macromolecules (2004), researchers demonstrated the use of heptafluoro-1-methoxy-butan-1-ol in synthesizing fluorinated amphiphilic block copolymers. These copolymers showed significant micellization properties in aqueous solutions, making them suitable for drug delivery systems and nanotechnology applications .

Pharmaceutical Applications

Drug Development :

The unique properties of fluorinated compounds often translate into improved pharmacokinetics and bioavailability. Heptafluoro-1-methoxy-butan-1-ol can be utilized as an intermediate in the synthesis of pharmaceutical agents that require enhanced lipophilicity or metabolic stability.

| Application Area | Example Compounds |

|---|---|

| Antiviral Agents | Fluorinated Nucleosides |

| Anticancer Drugs | Fluorinated Aromatic Compounds |

Environmental Applications

Fluorinated Surfactants :

Due to its surfactant properties, this compound can be explored for environmental remediation processes. Fluorinated surfactants are effective in reducing surface tension and can aid in the removal of hydrophobic pollutants from water bodies.

作用机制

The mechanism by which 2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol exerts its effects depends on its specific application. In drug design, for example, the fluorine atoms can enhance the compound's binding affinity to biological targets, while the methoxy group can improve its solubility and bioavailability. The molecular targets and pathways involved vary based on the specific application and the biological system being studied.

相似化合物的比较

2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol is compared to other similar fluorinated compounds, such as 2,2,3,3,4,4,5,5-octafluoro-1-propanol and 1H,1H,2H,2H-perfluoro-1-octanol. These compounds share similarities in their high fluorine content but differ in their molecular structure and properties. The unique combination of fluorine atoms and the methoxy group in this compound gives it distinct advantages in terms of reactivity and application potential.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol is a fluorinated alcohol with significant chemical stability and unique properties due to its fluorinated carbon backbone. This compound is part of a larger class of perfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential biological effects. Understanding its biological activity is crucial for assessing its safety and potential applications.

- Molecular Formula: C4H3F7O

- Molecular Weight: 188.06 g/mol

- Boiling Point: 96-97 °C

- Density: 1.6 g/mL at 25 °C

- Refractive Index: 1.3 (lit.)

- CAS Number: 375-01-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its toxicity, potential therapeutic applications, and environmental impacts.

Toxicological Studies

Research indicates that compounds within the PFAS family can exhibit various toxicological effects. For instance:

- Endocrine Disruption: Some studies suggest that PFAS can interfere with hormonal functions in mammals. The specific effects of heptafluoro alcohols on endocrine systems remain under investigation but may include alterations in thyroid hormone levels and reproductive health.

- Cytotoxicity: Preliminary data indicate that fluorinated compounds can exhibit cytotoxic effects on certain cell lines. The degree of cytotoxicity often correlates with the degree of fluorination and the specific functional groups present.

Environmental Impact

The environmental persistence of PFAS compounds raises concerns regarding bioaccumulation and ecological toxicity:

- Bioaccumulation Potential: Studies have shown that fluorinated compounds can accumulate in the tissues of living organisms, leading to long-term exposure risks.

- Aquatic Toxicity: Research indicates that PFAS can be toxic to aquatic life, affecting reproduction and survival rates in fish and amphibians.

Case Studies

Several case studies provide insights into the biological implications of heptafluoro alcohols:

-

Case Study on Endocrine Disruption:

A study examined the effects of various PFAS on thyroid hormone levels in rats. Results indicated significant alterations in hormone levels after exposure to heptafluoro compounds, suggesting potential risks for endocrine disruption in wildlife and humans . -

Cytotoxicity Assessment:

A comparative analysis evaluated the cytotoxic effects of several fluorinated alcohols on human cell lines. The study found that this compound exhibited moderate cytotoxicity compared to non-fluorinated counterparts . -

Environmental Persistence Study:

Research focused on the environmental fate of PFAS highlighted their resistance to degradation processes in wastewater treatment facilities. The study concluded that heptafluoro alcohols can persist in the environment for extended periods .

Summary Table of Biological Activities

属性

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-1-methoxybutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F7O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOBIGBNBLZQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C(F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895244 | |

| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-methoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-52-6 | |

| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-methoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。